molecular formula C22H29NO9 B15177921 N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate CAS No. 117597-77-0

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate

Cat. No.: B15177921
CAS No.: 117597-77-0
M. Wt: 451.5 g/mol
InChI Key: ZKVXKYDSGUFJBE-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthalenethanamine.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Propoxylation: The propoxy group is added through propoxylation reactions using propyl bromide or propyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Catalysts: Use of catalysts to speed up the reactions and improve selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-methyl-2-naphthalenethanamine
  • N-Hydroxy-N-methyl-7-ethoxy-2-naphthalenethanamine
  • N-Hydroxy-N-methyl-7-butoxy-2-naphthalenethanamine

Uniqueness

N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate stands out due to its specific propoxy substitution, which imparts unique chemical and biological properties. This substitution can influence its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

117597-77-0

Molecular Formula

C22H29NO9

Molecular Weight

451.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-N-[2-(7-propoxynaphthalen-2-yl)ethyl]hydroxylamine

InChI

InChI=1S/C16H21NO2.C6H8O7/c1-3-10-19-16-7-6-14-5-4-13(8-9-17(2)18)11-15(14)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11-12,18H,3,8-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZKVXKYDSGUFJBE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=CC(=C2)CCN(C)O)C=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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